molecular formula C7H3BrCl3FO B1404573 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene CAS No. 1417569-83-5

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene

Cat. No. B1404573
M. Wt: 308.4 g/mol
InChI Key: AFNDABNKMWFVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-1-fluoro-3-(trichloromethoxy)benzene” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s worth noting that there are similar compounds such as “2-Bromo-1-fluoro-3-(trifluoromethyl)benzene” which is a clear liquid and is stored at room temperature1.



Synthesis Analysis

The synthesis of “2-Bromo-1-fluoro-3-(trichloromethoxy)benzene” is not readily available in the literature. However, a related compound, “1-Bromo-3-(trifluoromethoxy)benzene”, is known to undergo Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes2.



Molecular Structure Analysis

The molecular structure of “2-Bromo-1-fluoro-3-(trichloromethoxy)benzene” is not readily available. However, the structure of a similar compound, “2-Bromo-1-fluoro-3-(trifluoromethyl)benzene”, is available13.



Chemical Reactions Analysis

The specific chemical reactions involving “2-Bromo-1-fluoro-3-(trichloromethoxy)benzene” are not readily available in the literature. However, a related compound, “1-Bromo-3-(trifluoromethoxy)benzene”, is known to undergo Diels-Alder reaction2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-fluoro-3-(trichloromethoxy)benzene” are not readily available. However, a similar compound, “2-Bromo-1-fluoro-3-(trifluoromethyl)benzene”, is known to be a clear liquid stored at room temperature1.


Safety And Hazards

Future Directions

The future directions for the study and application of “2-Bromo-1-fluoro-3-(trichloromethoxy)benzene” are not readily available in the literature.


Please note that the information provided is based on the closest available compounds due to the limited information on the specific compound “2-Bromo-1-fluoro-3-(trichloromethoxy)benzene”. For more accurate information, further research and studies are needed.


properties

IUPAC Name

2-bromo-1-fluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNDABNKMWFVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
Reactant of Route 5
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
Reactant of Route 6
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.